molecular formula C10H11BrN4 B13847693 5-bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine

5-bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13847693
M. Wt: 267.13 g/mol
InChI Key: FQKHZJYNBXCOTL-UHFFFAOYSA-N
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Description

5-Bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromine atom at the 5th position, a pyrrolidine ring at the 4th position, and a pyrrolo[2,3-d]pyrimidine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with pyrrolidine in the presence of a base such as potassium carbonate in dimethylformamide (DMF). The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 5-bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active sites of these targets, inhibiting their activity and modulating various cellular processes. This inhibition can lead to the suppression of cancer cell proliferation, induction of apoptosis, and other therapeutic effects . The molecular pathways involved in these actions include the regulation of signal transduction pathways, cell cycle control, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine exhibits unique properties due to the presence of the pyrrolidine ring, which enhances its binding affinity and selectivity towards specific molecular targets. This structural feature also contributes to its improved pharmacokinetic and pharmacodynamic profiles, making it a promising candidate for drug development .

Properties

Molecular Formula

C10H11BrN4

Molecular Weight

267.13 g/mol

IUPAC Name

5-bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C10H11BrN4/c11-7-5-12-9-8(7)10(14-6-13-9)15-3-1-2-4-15/h5-6H,1-4H2,(H,12,13,14)

InChI Key

FQKHZJYNBXCOTL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C(=CN3)Br

Origin of Product

United States

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